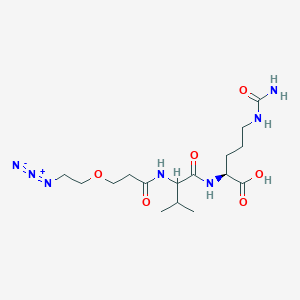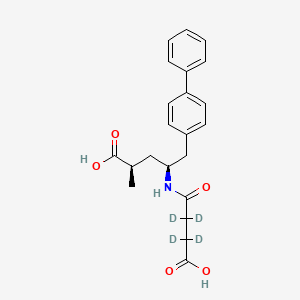
BRM/BRG1 ATP Inhibitor-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRM/BRG1 ATP Inhibitor-2: is a small molecule inhibitor that targets the ATPase activities of the BRG1 and BRM proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The inhibition of BRG1 and BRM ATPase activities has shown potential in treating various cancers, particularly acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BRM/BRG1 ATP Inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes optimizing reaction conditions, scaling up the synthesis, and employing advanced purification techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: BRM/BRG1 ATP Inhibitor-2 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. Its activity is based on binding to the ATPase domains of BRG1 and BRM, inhibiting their function .
Common Reagents and Conditions: The compound is typically studied in biological assays rather than chemical reactions. Common reagents used in these studies include buffers, cell culture media, and other components necessary for in vitro and in vivo experiments .
Major Products Formed: The primary outcome of this compound’s activity is the inhibition of BRG1 and BRM ATPase activities, leading to altered gene expression and potential therapeutic effects in cancer cells .
Aplicaciones Científicas De Investigación
Chemistry: BRM/BRG1 ATP Inhibitor-2 is used in chemical biology to study the role of chromatin remodeling in gene expression and its implications in cancer .
Biology: In biological research, the compound helps elucidate the functions of BRG1 and BRM in cellular processes, including differentiation, proliferation, and apoptosis .
Medicine: The inhibitor is being investigated for its therapeutic potential in treating cancers, particularly acute myeloid leukemia. It has shown promise in preclinical models by inducing differentiation and reducing the viability of cancer cells .
Industry: In the pharmaceutical industry, this compound is a candidate for drug development, with ongoing research to optimize its efficacy and safety for clinical use .
Mecanismo De Acción
BRM/BRG1 ATP Inhibitor-2 exerts its effects by binding to the ATPase domains of the BRG1 and BRM proteins, inhibiting their enzymatic activity. This inhibition disrupts the SWI/SNF chromatin remodeling complex, leading to changes in chromatin structure and gene expression. The compound targets oncogenic transcription factors and pathways, including MYC, which are critical for the survival and proliferation of cancer cells .
Comparación Con Compuestos Similares
FHD-286: Another dual inhibitor of BRG1 and BRM ATPases, currently under clinical investigation for treating acute myeloid leukemia and other cancers
BRM/BRG1 ATP Inhibitor-1: An allosteric dual inhibitor of BRG1 and BRM ATPase activities.
Uniqueness: BRM/BRG1 ATP Inhibitor-2 is unique in its specific targeting of the ATPase activities of BRG1 and BRM, making it a valuable tool for studying the role of these proteins in chromatin remodeling and cancer. Its potential therapeutic applications in treating acute myeloid leukemia and other cancers highlight its significance in medical research .
Propiedades
Fórmula molecular |
C20H20N4O2S2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-27-11-9-16(22-18(25)15-8-5-10-21-12-15)19(26)24-20-23-17(13-28-20)14-6-3-2-4-7-14/h2-8,10,12-13,16H,9,11H2,1H3,(H,22,25)(H,23,24,26)/t16-/m0/s1 |
Clave InChI |
MVXCBDXYQGDDNA-INIZCTEOSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES canónico |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


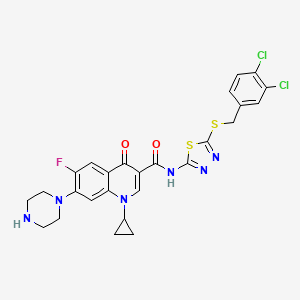

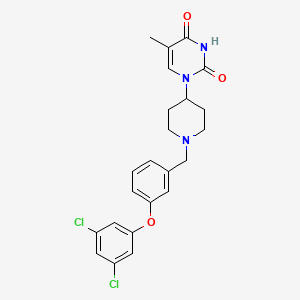
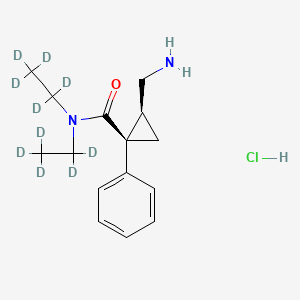
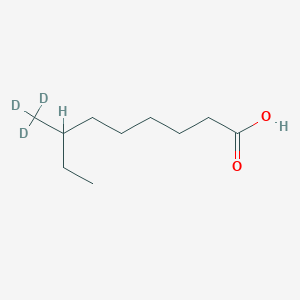
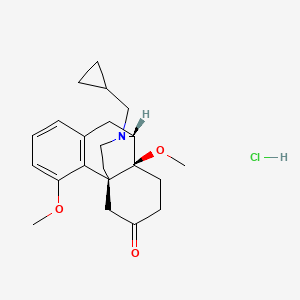
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
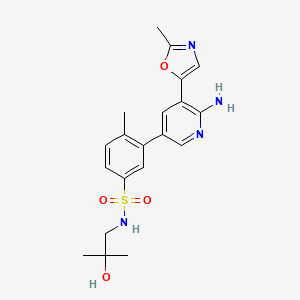
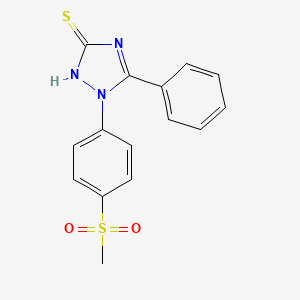
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
